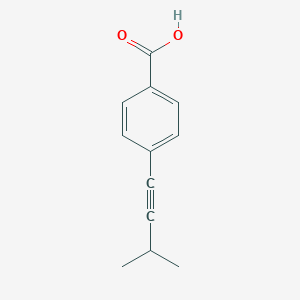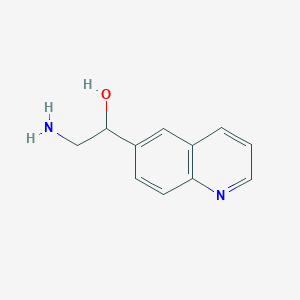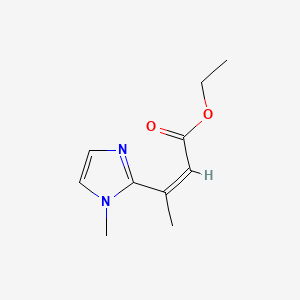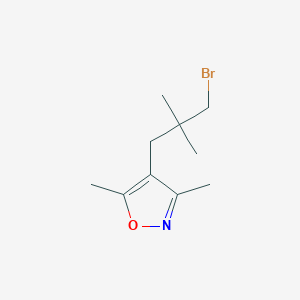
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and two dimethyl groups attached to the oxazole ring, making it a unique and interesting molecule for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole typically involves the reaction of 3-bromo-2,2-dimethylpropanol with appropriate oxazole precursors under controlled conditions. One common method includes the use of pyridinium chlorochromate as an oxidizing agent in dichloromethane to convert 3-bromo-2,2-dimethylpropanol to 3-bromo-2,2-dimethylpropanal . This intermediate can then be reacted with suitable reagents to form the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or alter the oxazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of halogenated derivatives.
科学的研究の応用
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: A precursor in the synthesis of the oxazole compound.
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene: A structurally similar compound with different chemical properties.
1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene:
Uniqueness
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H16BrNO |
|---|---|
分子量 |
246.14 g/mol |
IUPAC名 |
4-(3-bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C10H16BrNO/c1-7-9(8(2)13-12-7)5-10(3,4)6-11/h5-6H2,1-4H3 |
InChIキー |
HDQUNVGODDJHKS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)CC(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol](/img/structure/B13547264.png)
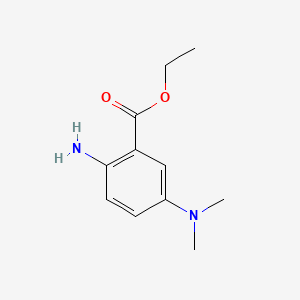
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate](/img/no-structure.png)

![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)
methyl}prop-2-enamide](/img/structure/B13547329.png)
